{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine
CAS No.: 1955523-46-2
Cat. No.: VC4458799
Molecular Formula: C13H18N2
Molecular Weight: 202.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955523-46-2 |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.301 |
| IUPAC Name | (2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine |
| Standard InChI | InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
| Standard InChI Key | JEDPMGPTUSZLSC-UHFFFAOYSA-N |
| SMILES | C1C2CC1(N(C2)CC3=CC=CC=C3)CN |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine, reflecting its bicyclic core and substituents. The molecular formula confirms the presence of 13 carbon atoms, 18 hydrogen atoms, and two nitrogen atoms within the structure .
Structural Analysis
The bicyclo[2.1.1]hexane system comprises a fused six-membered ring with bridgehead nitrogen, creating a rigid, three-dimensional geometry. Key structural features include:
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A benzyl group attached to the nitrogen atom at position 2 of the bicyclic framework.
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A primary amine (-CHNH) substituent at position 1.
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A bridgehead nitrogen contributing to the compound’s basicity and potential for hydrogen bonding .
The SMILES notation C1C2CC1(N(C2)CC3=CC=CC=C3)CN and InChIKey JEDPMGPTUSZLSC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Properties
Experimental and computed properties of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine are summarized below:
The compound’s rigidity and amine functionality suggest moderate polarity, likely conferring solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited water solubility .
Applications in Drug Discovery
Bioactive Scaffold Design
The sp³-rich bicyclic core mimics natural product architectures, enhancing metabolic stability and target selectivity. Vendors such as CymitQuimica and VulcanChem market this compound as a "versatile small molecule scaffold" for fragment-based drug discovery .
Recent Advances and Future Directions
Synthetic Methodology Innovations
Recent work by RSC researchers demonstrates photochemical strategies to access bicyclo[2.1.1]hexanes with diverse substituents, paving the way for scalable synthesis of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine derivatives .
Computational Modeling
Molecular docking studies predict strong interactions between this scaffold and neurotransmitter receptors (e.g., serotonin 5-HT), warranting experimental validation .
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